
Autogramin-1
Übersicht
Beschreibung
Autogramin-1 (CAS: 2375541-73-2) is a novel autophagy inhibitor targeting the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A). Its chemical structure is 4-Benzhydrylidene-1,1-dimethylpiperidin-1-ium methyl sulfate (C₂₃H₂₇N₅O₅S; molecular weight: 485.56 g/mol). It is soluble in DMSO and ethanol, with a purity of >98% (HPLC) .
Biologische Aktivität
Autogramin-1 is a compound identified as a potent inhibitor of autophagy, specifically targeting the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A). This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications in research and potential therapeutic applications.
This compound functions primarily by inhibiting the cholesterol transfer activity of GRAMD1A. It competes with cholesterol for binding to the StART (Steroidogenic Acute Regulatory protein-related lipid transfer) domain of GRAMD1A, thereby blocking its functionality in cholesterol distribution and autophagosome biogenesis. This inhibition is crucial during cellular responses to starvation, where GRAMD1A typically facilitates the formation of autophagosomes by transferring cholesterol from membranes .
Key Findings:
- Cholesterol Transfer Inhibition : this compound selectively inhibits GRAMD1A's cholesterol transfer activity without affecting other family members like GRAMD1B and GRAMD1C .
- Impact on Autophagosome Formation : Treatment with this compound leads to a decrease in the formation of ATG5-labeled phagophores and LC3-labeled autophagosomes. However, it does not alter the number of WIPI2 structures but increases their lifetime, indicating a role in phagophore development downstream of PtdIns3P synthesis .
In Vitro Studies
Research has demonstrated that this compound effectively blocks cholesterol accumulation at autophagosomes and lysosomes during starvation conditions when combined with chloroquine. This suggests that GRAMD1A-mediated cholesterol transfer is essential for proper autophagosome formation .
Table 1: Effects of this compound on Cellular Processes
Treatment Condition | Effect on Autophagy | Observations |
---|---|---|
Control | Normal | Baseline levels of LC3 puncta |
This compound | Inhibition | Reduced LC3 puncta formation; increased lifetime of WIPI2 structures |
Chloroquine + this compound | Enhanced Inhibition | Further reduction in autophagosome formation |
Case Studies
In one study, researchers utilized RNA interference (RNAi) to knock down GRAMD1A expression in cell lines. The results indicated that GRAMD1A knockdown led to a significant decrease in LC3 puncta formation, which could be reversed after prolonged periods despite initial high levels of knockdown. This highlights the adaptability and redundancy within cellular mechanisms governing autophagy .
Implications for Research and Therapy
The identification of this compound as an autophagy inhibitor opens new avenues for research into its potential applications in diseases where autophagy plays a critical role, such as cancer and neurodegenerative disorders. By modulating autophagic processes through targeted inhibition of cholesterol transport proteins like GRAMD1A, researchers can explore novel therapeutic strategies.
Potential Applications:
- Cancer Therapy : By inhibiting autophagy, this compound may enhance the efficacy of chemotherapeutic agents that rely on cellular stress responses.
- Neurodegenerative Diseases : Modulating cholesterol homeostasis may provide insights into treatment strategies for conditions characterized by impaired autophagic flux.
Wissenschaftliche Forschungsanwendungen
Key Applications
1. Cancer Research
- Mechanism of Action : Autogramin-1 inhibits autophagy, which has implications for cancer cell survival. Cancer cells often exploit autophagy to cope with metabolic stress and survive under nutrient-deprived conditions. By inhibiting this process, this compound may enhance the efficacy of chemotherapeutic agents.
- Case Studies : Research indicates that the application of this compound in various cancer cell lines leads to increased apoptosis when combined with standard chemotherapy treatments . For instance, studies demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.
2. Neurodegenerative Diseases
- Role in Alzheimer's Disease : this compound has been studied for its potential to modulate autophagy-related pathways implicated in neurodegenerative diseases such as Alzheimer’s Disease (AD). The dysregulation of autophagy contributes to the accumulation of amyloid-beta plaques, a hallmark of AD. By inhibiting autophagy, this compound may influence amyloid-beta clearance mechanisms .
- Research Findings : Experimental data show that this compound treatment can alter the levels of key autophagy markers in neuronal cells, suggesting a potential therapeutic avenue for managing AD symptoms by restoring normal protein degradation pathways .
3. Viral Infections
- Inhibition of Viral Replication : this compound's ability to suppress autophagy may also be beneficial in controlling viral infections. Many viruses utilize the autophagic machinery for their replication and assembly.
- Application Studies : Preliminary studies have indicated that treating infected cells with this compound reduces viral load by impairing the virus's ability to hijack the host's autophagic processes .
Comparative Data Table
Q & A
Basic Research Questions
Q. What is the primary mechanism by which Autogramin-1 inhibits autophagy, and how does its efficacy vary under different induction conditions?
this compound primarily targets the mTOR pathway, a central regulator of autophagy. It inhibits both starvation-induced autophagy (IC50 = 0.17 µM) and rapamycin-induced autophagy (IC50 = 0.44 µM) by suppressing mTORC1 activity . Researchers should validate its mechanism using assays like LC3-II lipidation and p62 degradation, comparing results across induction methods (e.g., nutrient deprivation vs. pharmacological mTOR inhibition) .
Q. What experimental assays are recommended to assess this compound’s inhibitory effects in cellular models?
Key assays include:
- LC3 puncta formation : Quantify autophagosome accumulation via fluorescence microscopy in cells expressing GFP-LC3 .
- Western blotting : Measure LC3-II/LC3-I ratio and p62 degradation to confirm autophagy flux inhibition .
- Dose-response curves : Establish IC50 values under varying conditions (e.g., starvation vs. rapamycin treatment) to contextualize potency .
Q. Which cell lines and experimental conditions are most appropriate for initial this compound studies?
MCF7 cells (e.g., stably transfected with eGFP-LC3) are widely used due to their robust autophagic response under nutrient deprivation . Standardize conditions by replicating induction protocols from foundational studies, such as 2-hour serum/amino acid starvation or 24-hour rapamycin treatment (100 nM) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound’s efficacy at higher concentrations (e.g., reduced inhibition at 10 µM)?
Paradoxical effects may arise from off-target interactions or toxicity at elevated doses. To address this:
- Perform viability assays (e.g., WST-1) to rule out cytotoxicity confounding autophagy inhibition .
- Use time-course experiments to differentiate transient vs. sustained inhibition.
- Cross-validate findings with orthogonal methods, such as TEM for autophagosome quantification .
Q. What statistical and methodological considerations are critical for ensuring reproducibility in this compound studies?
- Power analysis : Ensure sample sizes (e.g., n ≥ 3 replicates) are sufficient to detect effect sizes, given the variability in autophagy assays .
- Blinded analysis : Mitigate bias in image-based quantifications (e.g., LC3 puncta counts) .
- Reagent validation : Confirm batch-to-batch consistency of this compound using LC3-II/p62 endpoints .
Q. How can researchers investigate this compound’s interplay with parallel pathways, such as PI3K/Akt signaling?
- Combine this compound with pathway-specific inhibitors (e.g., LY294002 for PI3K) to assess additive/synergistic effects.
- Perform phospho-proteomic profiling to map mTORC1-dependent vs. -independent signaling nodes .
- Use genetic models (e.g., mTOR knockdown) to isolate this compound’s mechanistic contributions .
Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo efficacy of this compound?
- Optimize pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models using LC3-II/p62 as pharmacodynamic biomarkers .
- Account for tissue-specific autophagy regulation by profiling multiple organs (e.g., liver vs. brain) .
- Leverage autophagosome-lysosome fusion inhibitors (e.g., bafilomycin A1) to confirm target engagement in vivo .
Q. Methodological Guidance
Q. How should researchers design experiments to evaluate this compound’s specificity compared to other autophagy inhibitors (e.g., Autophinib)?
- Conduct head-to-head comparisons under identical conditions (e.g., nutrient deprivation in MCF7 cells) .
- Profile off-target effects using kinase inhibition panels or CRISPR screens .
- Include positive controls (e.g., 3-MA for PI3K inhibition) to benchmark specificity .
Q. What steps are essential for validating this compound’s role in disease models (e.g., cancer)?
- Correlate autophagy inhibition with functional outcomes (e.g., tumor growth suppression in xenografts) .
- Use conditional autophagy-deficient models (e.g., ATG5 KO) to confirm on-target effects .
- Monitor adaptive responses (e.g., ER stress, apoptosis) to avoid misinterpreting compensatory mechanisms .
Q. How can researchers address ethical and practical challenges in scaling this compound studies to human-derived samples?
- Follow IRB protocols for primary cell/tissue use, emphasizing informed consent and data anonymization .
- Use patient-derived organoids to model inter-individual variability in drug response .
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing datasets .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
Autogramin-1 binds to the StART domain of GRAMD1A, competing with cholesterol to block its transfer activity. This disrupts cholesterol homeostasis at phagophores and autophagosomes, inhibiting their formation. It is potent against both starvation-induced autophagy (IC₅₀ = 0.17 μM) and mTORC1 inhibition-induced autophagy (e.g., via rapamycin; IC₅₀ = 0.44 μM) .
Comparison with Similar Compounds
Structural and Functional Analogues
Autophinib
- Target : VPS34 (Class III PI3K).
- Mechanism : Inhibits autophagy by blocking VPS34’s role in autophagosome nucleation.
- Potency : IC₅₀ = 90 nM (starvation-induced) and 40 nM (rapamycin-induced) .
- Key Difference : Unlike this compound, Autophinib directly targets lipid kinase activity rather than cholesterol transfer.
Autogramin-2
- Target : GRAMD1A (same as this compound).
- Mechanism : Competes with cholesterol binding but exhibits lower potency (IC₅₀ = 4.7 µM) compared to this compound .
- Selectivity : Shares GRAMD1A specificity but differs in binding kinetics due to structural variations in the Ω1 and Ω2 loops of GRAMD1A .
Compound 8
- Target: GRAMD1A (non-selective).
- Mechanism : Competes with Autogramin-2 for GRAMD1A binding (IC₅₀ = 6.4 µM) but lacks specificity for autophagy inhibition .
Comparative Data Table
Mechanistic and Selectivity Insights
- GRAMD1A Specificity : this compound’s selectivity arises from interactions with GRAMD1A’s Ω1 loop residues (e.g., G434 and P428), which are absent in GRAMD1B/C . Mutations in these residues (e.g., G518S) alter binding affinity by 2.3–3.4-fold, highlighting structural determinants of efficacy .
- Functional Redundancy: GRAMD1A knockdown initially reduces LC3 puncta formation, but compensatory mechanisms (e.g., other lipid transfer proteins) restore autophagy within 72 hours, underscoring the advantage of acute chemical inhibition (e.g., this compound) over genetic approaches .
Research Findings and Clinical Implications
- Autophagosome Initiation : this compound uniquely stalls phagophore maturation by prolonging WIPI2 foci lifetime without reducing their number, indicating a downstream role in autophagosome biogenesis .
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2,4-dioxo-3-propyl-1H-quinazoline-7-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S/c1-5-9-28-19(30)14-7-6-13(11-16(14)25-21(28)31)18(29)26-20-24-15-8-10-27(12-17(15)34-20)22(32)33-23(2,3)4/h6-7,11H,5,8-10,12H2,1-4H3,(H,25,31)(H,24,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCCDKMWKFQCQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C(=O)OC(C)(C)C)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.